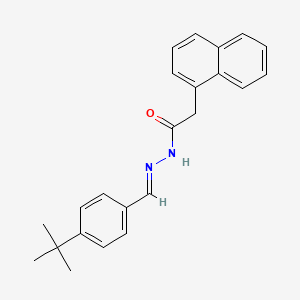![molecular formula C18H25N3O3 B3867943 2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3867943.png)
2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol
Descripción general
Descripción
The compound “2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the various substituents on the quinoline ring and the configuration of the piperazine ring. This would typically be done using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the quinoline ring and the various substituents. The electron-donating methoxy groups and the electron-withdrawing nitrogen in the piperazine ring could make the compound susceptible to electrophilic or nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties could be predicted using computational chemistry or determined experimentally .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-12-16(21-8-6-20(7-9-21)10-11-22)19-18-15(24-3)5-4-14(23-2)17(13)18/h4-5,12,22H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBJOMPBATRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N'-[1-(2,4-dichlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3867867.png)

![2-(3-chlorophenoxy)-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]acetohydrazide](/img/structure/B3867875.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867893.png)

![N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867908.png)
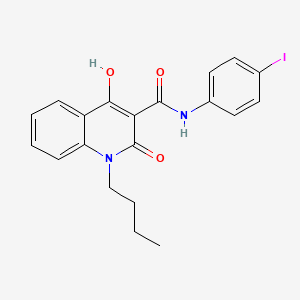
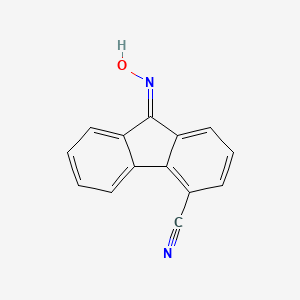
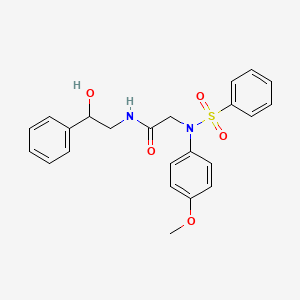
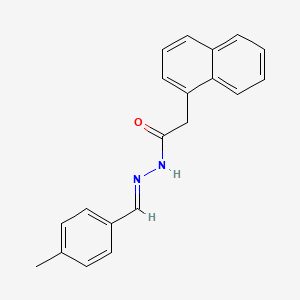
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867950.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)
